1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-
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Overview
Description
1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- can be achieved through various synthetic routes. One notable method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step while introducing various substituents at position 4 of the spiro ring . Another approach utilizes the olefin metathesis reaction on a Grubbs catalyst, although this method is complex and expensive to reproduce .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction offers a more straightforward and potentially scalable approach for industrial synthesis compared to the olefin metathesis route .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as a potent inhibitor of the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death .
Comparison with Similar Compounds
Similar Compounds
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This compound is also a potent inhibitor of the MmpL3 protein and exhibits high activity against antibiotic-sensitive and multiresistant strains of Mycobacterium tuberculosis.
9-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane: This derivative shows similar biological activity and is used in medicinal chemistry.
Uniqueness
1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- stands out due to its unique structural features, which combine the flexibility of aliphatic compounds with a limited number of degrees of freedom. This structural characteristic makes it a privileged scaffold in medicinal chemistry, offering a diverse range of biological activities .
Properties
IUPAC Name |
9-benzyl-1-oxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-6-15(7-3-1)14-17-11-9-16(10-12-17)8-4-5-13-18-16/h1-3,6-7H,4-5,8-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMYSAXWXSROQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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